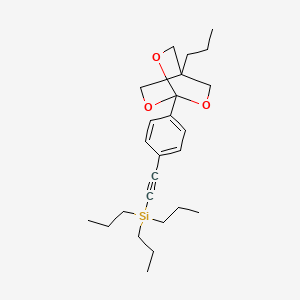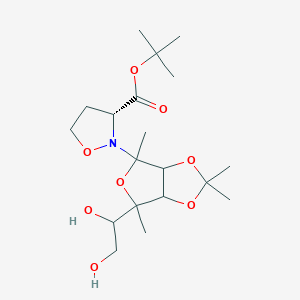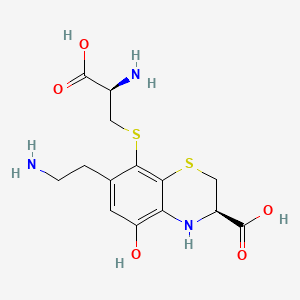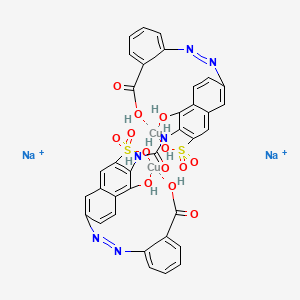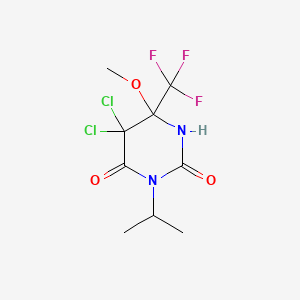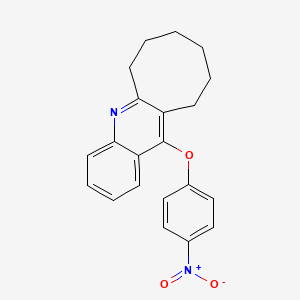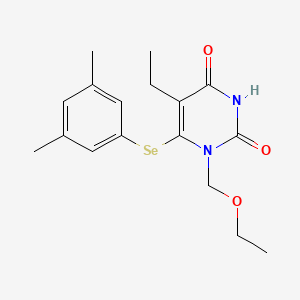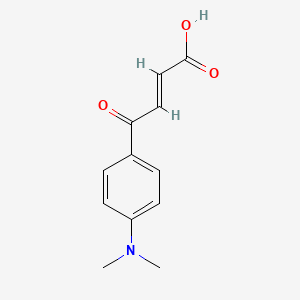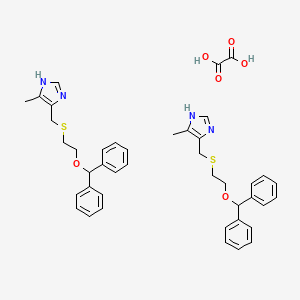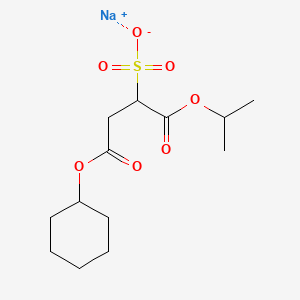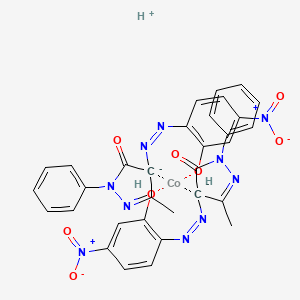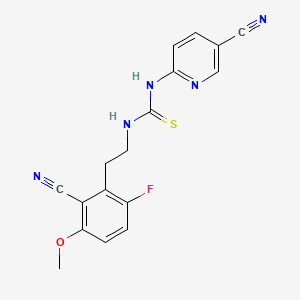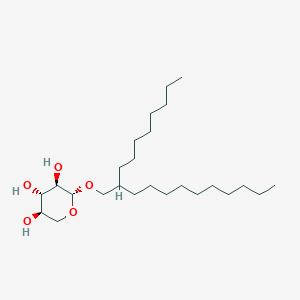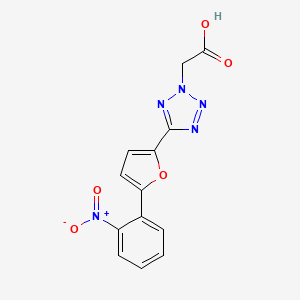![molecular formula C17H17ClFN3O3 B15187588 7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 133121-46-7](/img/structure/B15187588.png)
7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clinafloxacin, ®- is a fluoroquinolone antibacterial agent known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Despite its promising antibiotic properties, the clinical development of clinafloxacin has been hindered by its potential to induce serious side effects, including phototoxicity and hypoglycemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of clinafloxacin involves multiple steps, starting from readily available starting materialsThe final steps involve the addition of the chlorine atom at the C8 position and the aminopyrrolidinyl group at the C7 position .
Industrial Production Methods
Industrial production of clinafloxacin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and reaction time to achieve the desired product. Post-synthesis, the compound undergoes purification steps such as crystallization and chromatography to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Clinafloxacin undergoes various chemical reactions, including:
Oxidation: Clinafloxacin can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: Clinafloxacin can undergo substitution reactions, particularly at the chlorine and fluorine positions, to form new analogs with potentially improved properties
Common Reagents and Conditions
Common reagents used in the reactions of clinafloxacin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of clinafloxacin include its oxidized and reduced derivatives, as well as substituted analogs with modifications at the chlorine and fluorine positions. These products are often studied for their enhanced antibacterial activity and reduced side effects .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Clinafloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, clinafloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Clinafloxacin is compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, moxifloxacin, and trovafloxacin. While all these compounds share a similar mechanism of action, clinafloxacin is noted for its higher potency against certain resistant bacterial strains. its clinical use is limited due to its higher risk of side effects .
List of Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Trovafloxacin
- Grepafloxacin
- Ofloxacin
- Sparfloxacin
Eigenschaften
CAS-Nummer |
133121-46-7 |
|---|---|
Molekularformel |
C17H17ClFN3O3 |
Molekulargewicht |
365.8 g/mol |
IUPAC-Name |
7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m1/s1 |
InChI-Schlüssel |
QGPKADBNRMWEQR-MRVPVSSYSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
Kanonische SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


